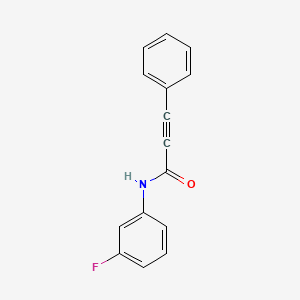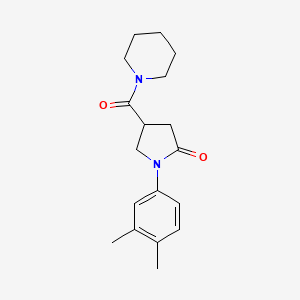![molecular formula C29H26N2O3 B5431661 2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)
2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BMVC, and it is a derivative of pyrimidine. BMVC has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of BMVC is still not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. BMVC has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. BMVC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation, such as cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
Apart from its anticancer properties, BMVC has also been shown to have various biochemical and physiological effects. BMVC has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. BMVC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using BMVC in laboratory experiments is its feasibility of synthesis. The synthesis of BMVC is relatively simple, and the yield is high, making it a feasible compound for laboratory experiments. However, one of the limitations of using BMVC in laboratory experiments is its potential toxicity. BMVC has been shown to have toxic effects on normal cells at high concentrations, making it important to carefully monitor the concentration used in experiments.
未来方向
There are various future directions for the research on BMVC. One of the potential future directions is the development of BMVC as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action of BMVC and its potential applications in cancer treatment. Another potential future direction is the development of BMVC as a potential treatment for oxidative stress-related diseases. Further studies are needed to fully understand the antioxidant properties of BMVC and its potential applications in the treatment of oxidative stress-related diseases.
合成方法
The synthesis of BMVC involves the reaction between 2,4-diamino-6-(3-methoxyphenyl)pyrimidine and 2-(3-methoxyphenyl)acetaldehyde. The reaction is catalyzed by ammonium acetate and acetic anhydride, and the product is purified through column chromatography. The yield of BMVC is around 70%, making it a feasible synthesis method for laboratory experiments.
科学研究应用
BMVC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMVC is in the field of cancer research. BMVC has been shown to have anticancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMVC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-32-26-10-4-7-21(17-26)13-15-24-20-25(16-14-22-8-5-11-27(18-22)33-2)31-29(30-24)23-9-6-12-28(19-23)34-3/h4-20H,1-3H3/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKMMRPCFSFIQ-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC(=N2)C3=CC(=CC=C3)OC)C=CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC(=N2)C3=CC(=CC=C3)OC)/C=C/C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5431601.png)
![N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431607.png)
![3-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5431615.png)
![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
amine hydrochloride](/img/structure/B5431628.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431633.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)


![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)
